Direct yellow 28

Description

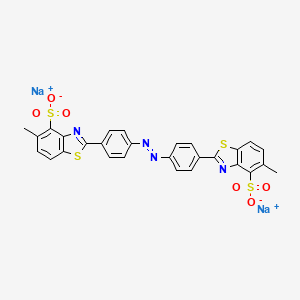

Structure

3D Structure of Parent

Properties

CAS No. |

8005-72-9 |

|---|---|

Molecular Formula |

C28H18N4Na2O6S4 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |

InChI |

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)29-27(39-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-24-22(40-28)14-4-16(2)26(24)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |

InChI Key |

XWFBKOILOSVUIW-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=CC(=C6S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Derivatization of C.i. Direct Yellow 28

Methodologies for the Chemical Synthesis of C.I. Direct Yellow 28

The synthesis of C.I. This compound is distinct from many other disazo dyes, which often involve a multi-step diazotization and coupling sequence. lew.rosemanticscholar.org The primary route to C.I. This compound relies on the oxidative self-condensation of a specific precursor.

Mechanistic Pathways in Diazotization and Azo Coupling Reactions for C.I. This compound Formation

The principal manufacturing method for C.I. This compound involves the treatment of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid with an oxidizing agent, typically in an alkaline aqueous solution. evitachem.comworlddyevariety.com Unlike traditional azo dye synthesis that proceeds via a diazonium salt intermediate, this reaction is an oxidative coupling where the azo linkage (–N=N–) is formed directly by the oxidation of the aromatic amino groups of two precursor molecules.

The mechanism involves the oxidation of the primary aromatic amine to a reactive intermediate, which then couples with another molecule of the amine. This process is repeated, ultimately forming the symmetrical azo compound that constitutes the dye. The use of sodium hypochlorite (B82951) as the oxidizing agent facilitates this transformation, leading to the characteristic azo structure of this compound. evitachem.comworlddyevariety.com

In contrast, many other symmetrical disazo dyes, particularly those based on a stilbene (B7821643) core, are synthesized through a more conventional two-step process. lew.roresearchgate.net This involves the bis-diazotization of a diamine, such as 4,4'-diaminostilbene-2,2'-disulphonic acid, to form a stable bis-diazonium salt. lew.rosemanticscholar.org This intermediate is then reacted with two equivalents of a coupling component (e.g., phenols, naphthols, or other electron-rich species) to form the final dye. lew.roimrpress.com This pathway allows for greater structural diversity in the final product by varying the coupling component.

Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity of C.I. This compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of C.I. This compound, ensuring color consistency and minimizing the formation of byproducts. evitachem.com Key parameters that are typically controlled include temperature, pH, reaction time, and the concentration of reactants and catalysts. For the oxidative coupling synthesis of this compound, one notable method involves reacting para-nitro toluene (B28343) sulfonic acid with an alkali at elevated temperatures, which can be monitored in real-time to maintain quality. evitachem.com For related azo dye syntheses, similar optimization strategies are employed to improve efficiency. eeer.orgscielo.brresearchgate.net

Table 1: Key Reaction Parameters for Azo Dye Synthesis

| Parameter | Optimal Range/Condition | Rationale |

|---|---|---|

| Temperature | 65-90 °C evitachem.com | Affects reaction rate and solubility of reactants. Elevated temperatures can increase yield but may also promote side reactions if not controlled. |

| pH | Alkaline (for oxidative coupling); Acidic (pH < 2 for diazotization) evitachem.com | The stability of the diazonium ion in traditional synthesis is highly pH-dependent, requiring acidic conditions. Oxidative coupling is typically performed in an alkaline medium. |

| Reactant Ratio | Stoichiometric or slight excess of diazotizing agent | Ensures complete conversion of the primary amine. An excess of coupling component may be used to drive the reaction to completion. |

| Catalyst | Not typically required for standard synthesis; metal-based catalysts in degradation studies eeer.org | While the primary synthesis does not require a catalyst, related processes for dye modification or degradation utilize them to generate reactive species. |

| Reaction Time | 2-4 hours scielo.br | Sufficient time must be allowed for the reaction to go to completion. Monitoring via techniques like TLC can determine the optimal duration. semanticscholar.org |

Novel Synthetic Approaches to C.I. This compound and Related Analogs

While the oxidative coupling of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid remains the standard, research into novel synthetic methods for related structures offers insights into alternative strategies. evitachem.comworlddyevariety.com For stilbene-based analogs, which are often grouped with this compound, modern synthetic organic chemistry provides several advanced methods. wiley-vch.de

These include:

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction : These are powerful olefination methods for creating the carbon-carbon double bond of the stilbene core from carbonyl compounds and phosphonium (B103445) ylides or phosphonate (B1237965) carbanions. wiley-vch.deresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : Reactions like the Suzuki and Heck couplings offer versatile routes to stilbenoids by forming C-C bonds between appropriate precursors. wiley-vch.de

One-Pot Protocols : Multi-step reactions performed in a single vessel, such as a one-pot Diels-Alder/Wittig olefination, have been developed for the concise synthesis of substituted stilbenes. wiley-vch.de

These methods provide access to a wide range of stilbene derivatives that can be further functionalized to create novel azo dyes. For instance, a 4-aminostilbene (B1224771) core, synthesized via Wittig and reduction reactions, can be diazotized and coupled with various phenols to produce new azo dyes with unique properties. emerald.com

Table 2: Comparison of Synthetic Pathways for Azo Dyes

| Synthetic Pathway | Key Precursors | Core Reaction(s) | Typical Product Structure |

|---|---|---|---|

| Oxidative Coupling (for C.I. This compound) | 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid evitachem.com | Oxidation, Azo formation | Symmetrical Thiazole-Azo Dye |

| Bis-Diazotization & Coupling | 4,4'-diaminostilbene-2,2'-disulphonic acid, Coupling Component lew.rosemanticscholar.org | Diazotization, Azo coupling | Symmetrical Stilbene-Disazo Dye |

| Wittig/HWE & Azo Coupling | Aldehyde/Ketone, Phosphonium salt/Phosphonate, Phenols wiley-vch.deemerald.com | Olefination, Reduction, Diazotization, Azo coupling | Asymmetrical Stilbene-Azo Dye |

Structural Modifications and Functionalization of C.I. This compound

The modification of the C.I. This compound structure is a key strategy for altering its properties, such as color, solubility, and affinity for different substrates.

Post-Synthetic Derivatization Strategies for Tailored Properties of C.I. This compound

Post-synthetic modification involves chemically altering the dye molecule after its initial synthesis. For C.I. This compound and its analogs, this can be achieved by targeting specific functional groups on the molecule. Strategies can be adapted from the synthesis of related fluorescent dyes, where amine groups on a stilbene-based intermediate are substituted with various alkyl or aryl groups to improve solubility and modify luminescent properties. mdpi.com

Another approach involves creating hybrid compounds. For example, new azo dyes have been synthesized by reacting 4-amino-trans-stilbene with different phenols, effectively introducing new functionalities onto the stilbene-azo backbone. emerald.com Such derivatizations can introduce groups that enhance specific properties, such as antioxidant or antimicrobial activity. emerald.com

Table 3: Functional Groups for Structural Derivatization

| Functional Group | Potential Modification Reaction | Purpose of Derivatization |

|---|---|---|

| Aromatic Rings | Electrophilic substitution (e.g., nitration, halogenation) mdpi.com | Introduce new chromophores/auxochromes; create sites for further functionalization. |

| Methyl Groups | Oxidation, Halogenation | Alter electronic properties; provide a handle for further reactions. |

| Sulfonic Acid Groups | Conversion to sulfonyl chlorides/amides | Modify solubility; enable covalent bonding to substrates. |

| Azo Group | Reduction | Cleavage of the dye molecule for analytical or environmental purposes. |

Introduction of Auxiliary Chromophores and Auxochromes into C.I. This compound Derivatives

The color of a dye is determined by its chromophore, the part of the molecule that absorbs light, and is modified by auxochromes, which are functional groups that alter the wavelength and intensity of absorption. cdnsciencepub.combhu.ac.in

Chromophore : In C.I. This compound, the primary chromophore is the aromatic azo system (–Ar–N=N–Ar–), which is responsible for its yellow color. evitachem.comontosight.ai The extended conjugation involving the benzothiazole (B30560) rings contributes significantly to the chromophoric system.

Auxochromes : These are substituents on the aromatic rings that modify the chromophore's light-absorbing properties. In C.I. This compound, the sulfonic acid (–SO₃H) groups act as auxochromes. evitachem.com They are electron-withdrawing groups that also impart water solubility.

New derivatives with altered colors can be created by introducing additional or different auxochromes. The synthesis of novel azo-stilbene dyes demonstrates this principle effectively. By using different coupling components with a bis-diazotized diamine, functional groups like hydroxyl (–OH) and carboxylic acid (–COOH) can be introduced. lew.roresearchgate.net These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., orange or red). colour.network For example, the synthesis of symmetrical disazo dyes using 4,4'-diaminostilbene-2,2'-disulphonic acid and coupling components like 1,3-dihydroxybenzene or 1-hydroxy-naphthalene-2-carboxylic acid yields dyes with distinct color characteristics. lew.ro

Design and Synthesis of Polymeric Systems Incorporating C.I. This compound Moieties

The integration of dye molecules into macromolecular architectures represents a significant area of materials science, aiming to create functional polymers with inherent coloration and other specific properties. General strategies for achieving this involve either the covalent binding of the dye to a polymer backbone or the polymerization of dye-functionalized monomers. mdpi.comresearchgate.net Common approaches include:

Conversion and Copolymerization: Modifying a dye molecule to include a polymerizable group (e.g., acryloyl, methacryloyl, or vinyl group), thereby creating a "colored monomer." This monomer can then undergo copolymerization with other monomers to embed the dye moiety directly into the polymer chain. mdpi.comresearchgate.net

Polycondensation: Using dye molecules that contain suitable functional groups (like hydroxyl or amine) to participate in step-growth polymerization reactions with other monomers, leading to materials such as colored polyesters or polyamides. researchgate.net

Grafting: Attaching dye molecules onto an existing polymer backbone through chemical reactions. This can involve activating the polymer or the dye to facilitate covalent bond formation. mdpi.commdpi.com

While these methods are well-established for various dyestuffs, specific research detailing the synthesis of polymeric systems with covalently incorporated C.I. This compound moieties is not extensively documented in publicly available literature. The majority of research involving this dye focuses on its removal from wastewater via adsorption onto various polymeric substrates rather than its use as a building block for new polymers.

However, the chemical structure of C.I. This compound, which features two sulfonic acid groups (SO₃⁻), presents theoretical possibilities for its incorporation into polymeric systems. nih.govalfa-chemistry.com Patented technologies describe the covalent attachment of dyes possessing active groups like sulfonic acids to polymers with complementary reactive sites. google.com For instance, a polymer with amine or alcohol groups could potentially be reacted with the sulfonic acid groups of the dye to form sulfonamide or sulfonate ester linkages, respectively. Such a strategy would permanently anchor the dye to the polymer, creating a stable, colored macromolecule. This remains a conceptual strategy for C.I. This compound, as direct experimental evidence for this specific dye is not found in the reviewed literature.

Nanoconjugation and Surface Functionalization of C.I. This compound for Hybrid Materials

The development of hybrid materials through the nanoconjugation and surface functionalization of dyes like C.I. This compound is an active area of research, primarily driven by applications in environmental remediation, sensing, and advanced materials. This approach involves immobilizing the dye on the surface of various nano- or micro-scale substrates, creating a composite material with combined or enhanced properties.

Research has demonstrated the functionalization of various materials with azo dyes, which are structurally related to C.I. This compound, to create functional hybrid systems. These studies provide a framework for the potential application and modification of C.I. This compound.

Functionalized Filtration Membranes: Track-etched polycarbonate membranes have been functionalized with various direct azo dyes. alfa-chemistry.comgoogle.com In these systems, the dye molecules are adsorbed onto the membrane surface and within its nano-sized pores. This modification alters the surface chemistry of the membrane, enhancing its ability to reject other dye molecules from aqueous solutions. For example, a polycarbonate filter functionalized with Direct Red 80 showed a 96.4% rejection of the same dye in a 50 µM solution. alfa-chemistry.com While not specifically tested with C.I. This compound, this approach highlights a strategy where the dye itself becomes a functional component of a hybrid filtration system.

Hybrid Adsorbents: The creation of hybrid adsorbents by combining organic dyes with inorganic nanomaterials is a common strategy for both removing pollutants and creating novel functional materials.

Hydrotalcite-Dye Hybrids: Hydrotalcite, a layered double hydroxide, has been used as a nanoadsorbent to trap residual textile dyes, including reactive and direct dyes. The process results in highly functional pigmentary hybrids where the dye is intercalated within the layered structure of the mineral, enhancing its stability. researchgate.net

Silica-Dye Hybrids: New types of colored organic-inorganic hybrids have been created by depositing dyes within a silica (B1680970) matrix on the surface of cellulose (B213188) materials via sol-gel processes. essentialchemicalindustry.org This method creates colored coatings where the dye is encapsulated, improving the functional properties of the host material.

Functionalized Nanoparticles: Magnetic nanoparticles have been functionalized with surfactants or cyclodextrins to enhance their ability to extract water-soluble dyes from solutions through specific host-guest interactions. nih.gov This surface functionalization creates a hybrid material with magnetic separability and high affinity for target dye molecules.

The table below summarizes findings from studies on hybrid materials functionalized with various dyes, illustrating the principles that could be applied to C.I. This compound.

Table 1: Examples of Hybrid Materials Functionalized with Dyes

| Substrate Material | Functionalization/Dye | Application | Research Finding | Citation |

|---|---|---|---|---|

| Polycarbonate Membrane | Direct Red 80, Direct Blue 14, Direct Yellow 26 | Water Filtration | Functionalization decreased water flow rates by 24-32% and significantly increased rejection of other azo dyes. | alfa-chemistry.comgoogle.com |

| Halloysite Nanotubes | Dopamine Modification | Dye Adsorption | Modified nanotubes showed high removal efficiency for various direct dyes, including Direct Yellow 4 (85%). | evitachem.com |

| Calcined Hydrotalcite | Reactive, Disperse, and Direct Dyes | Pigment Creation / Adsorption | The process effectively trapped dyes within the nanoadsorbent, creating stable hybrid pigments. | researchgate.net |

| Magnetic Nanoparticles | Surfactants (e.g., 16-6-16) | Dye Extraction | Functionalized nanoparticles showed high sorption capacity and selectivity for extracting dyes like Yellow 5 and Red 40 from water. | nih.gov |

Spectroscopic and Advanced Characterization Methodologies for C.i. Direct Yellow 28

Advanced Spectroscopic Investigations of C.I. Direct Yellow 28

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of C.I. This compound

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within the C.I. This compound molecule. The absorption of ultraviolet and visible light excites electrons to higher energy orbitals, and the wavelength of maximum absorption (λmax) provides insight into the conjugated system of the dye. For C.I. This compound, the λmax is observed at approximately 396 nm. tandfonline.com This absorption is attributed to the π → π* transitions within the extensive system of aromatic rings and the azo (-N=N-) linkage. The molar absorption coefficient (ε) at this wavelength has been determined to be 15,500 L·mol⁻¹·cm⁻¹. potopk.com.pl

The position and intensity of the absorption bands can be influenced by factors such as solvent polarity and pH. For instance, in a study on the related C.I. Basic Yellow 28, the λmax was recorded at 445 nm. researchgate.net Another related dye, C.I. Direct Yellow 50, exhibited a λmax of 402 nm. jwent.net These variations highlight the sensitivity of the electronic structure to the specific molecular environment and substituent groups.

Table 1: UV-Vis Spectroscopic Data for C.I. This compound and Related Dyes

| Dye | λmax (nm) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| C.I. This compound | 396 | 15,500 | tandfonline.compotopk.com.pl |

| C.I. Basic Yellow 28 | 445 | Not Reported | researchgate.net |

| C.I. Direct Yellow 50 | 402 | Not Reported | jwent.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment in C.I. This compound

The azo group (-N=N-), central to the chromophore of this dye, typically exhibits a weak to medium intensity band in the region of 1400-1450 cm⁻¹, although its detection can sometimes be challenging. The sulfonate groups (-SO₃Na) would be expected to show strong, characteristic absorptions. The presence of these functional groups is crucial to the dye's color and solubility. The collection of FTIR spectra for dyes is often performed using an Attenuated Total Reflectance (ATR) accessory. ir-spectra.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of C.I. This compound

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Although a complete, assigned NMR spectrum for C.I. This compound was not found in the search results, data for related compounds illustrate the utility of this technique.

For example, a ¹³C NMR spectrum of a yellow pigment showed numerous signals corresponding to various carbon atoms in different chemical environments, which were assigned to specific positions within the molecule. researchgate.net This level of detail allows for the precise determination of the carbon skeleton and the position of substituents. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of C.I. This compound

Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation pathways of C.I. This compound. The molecular formula of C.I. This compound is C₂₈H₁₈N₄Na₂O₆S₄, corresponding to a molecular weight of 680.71 g/mol . worlddyevariety.comnih.govalfa-chemistry.comevitachem.com

Electrospray ionization (ESI) is a common technique used for the analysis of dyes like C.I. This compound, often in the negative ion mode due to the presence of sulfonate groups. upce.czresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to induce and analyze the fragmentation of the molecular ion, providing valuable structural information. researchgate.netupce.czjwent.net The fragmentation pattern can help to confirm the structure of the dye by identifying the loss of specific functional groups or parts of the molecule. researchgate.net For instance, a study on the fragmentation of a related dye, Direct Red 28, provided a proposed fragmentation pattern. researchgate.net

Table 2: Molecular Weight and Formula of C.I. This compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄ | worlddyevariety.comnih.govalfa-chemistry.comevitachem.com |

| Molecular Weight | 680.71 g/mol | worlddyevariety.comnih.govalfa-chemistry.comevitachem.com |

X-ray Diffraction (XRD) and Crystallographic Studies of C.I. This compound Solid Forms

X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure of crystalline materials. While a detailed crystallographic study of C.I. This compound was not found in the search results, XRD has been used to study materials that have adsorbed this dye. In one study, the XRD pattern of an apatitic phosphate (B84403) showed a decrease in crystallinity after the adsorption of C.I. This compound, suggesting that the dye molecules entered the crystalline region. tandfonline.com In another context, XRD analysis was used to compare cotton fibers treated with different hydroxides in a study related to dyeing processes that could involve dyes like C.I. This compound. google.com XRD patterns provide information on the arrangement of molecules in the solid state, including the crystal system and unit cell dimensions.

Resonance Raman Spectroscopy for Electronic Structure Probing of C.I. This compound

Resonance Raman spectroscopy is a powerful variant of Raman spectroscopy where the incident laser wavelength is tuned to coincide with an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of the chromophore, providing detailed information about its vibrational modes and, by extension, its electronic structure. While specific Resonance Raman studies on C.I. This compound were not identified in the search results, this technique is highly applicable to colored compounds like dyes. The enhanced Raman bands would correspond to the vibrations of the azo group and the aromatic rings that constitute the chromophore, offering a sensitive probe of the dye's electronic and structural properties.

Chromatographic Separation and Quantitative Analysis of C.I. This compound

Chromatographic techniques are essential for separating C.I. This compound from impurities and for its quantitative determination. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies for C.I. This compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of C.I. This compound and profiling its impurities. The method's high resolution and sensitivity make it ideal for separating the main dye component from structurally similar byproducts and starting materials.

Research has demonstrated the utility of reversed-phase HPLC (RP-HPLC) for the analysis of direct dyes. najah.eduepa.gov In a typical setup, a C18 column is used, which separates compounds based on their hydrophobicity. najah.edu The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. najah.edu Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate a wide range of impurities with varying polarities. najah.edu

Detection is commonly achieved using a UV-Visible or a photodiode array (PDA) detector. epa.govfda.gov The PDA detector is particularly advantageous as it can acquire the full UV-Vis spectrum for each separated peak, aiding in the identification of impurities by comparing their spectra to that of the main C.I. This compound component and known standards. fda.govresearchgate.net The impurity profile is crucial as it provides a comprehensive indicator of the manufacturing process quality. researchgate.net While specific studies on C.I. This compound are part of broader analyses of textile dyes, the methodology for impurity profiling is well-established for similar azo dyes. epa.govresearchgate.net

Table 1: Typical HPLC Parameters for Direct Dye Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile/methanol and buffered water (e.g., with citrate (B86180) or acetate) najah.edu |

| Detector | Photodiode Array (PDA) or UV-Visible epa.govfda.gov |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Degradation Product Analysis of C.I. This compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. In the context of C.I. This compound, GC-MS is not typically used for the analysis of the dye itself due to the compound's high molecular weight and non-volatile nature. However, it is an indispensable tool for the analysis of volatile byproducts from its synthesis and for identifying smaller organic molecules that result from its degradation. researchgate.netjwent.net

Studies on the degradation of other azo dyes, such as Direct Yellow 12 and Basic Yellow 28, have successfully used GC-MS to identify breakdown products. researchgate.netjwent.net This process often involves extracting the degradation products from an aqueous solution into an organic solvent before injection into the GC-MS system. jwent.net The gas chromatograph separates the volatile compounds, which are then ionized and detected by the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound, allowing for its structural elucidation and identification. iu.edu Pyrolysis-GC/MS is another advanced technique that can be used for the characterization of synthetic colorants by analyzing the characteristic products of their thermal degradation. mdpi.com

Table 2: Example GC-MS Conditions for Azo Dye Degradation Product Analysis

| Parameter | Description |

|---|---|

| Column | HP-5MS (or similar non-polar capillary column) jwent.net |

| Carrier Gas | Helium jwent.net |

| Injector | Splitless mode, ~290°C jwent.net |

| Oven Program | Temperature gradient (e.g., 90°C initial, ramp to 300°C) jwent.net |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Capillary Electrophoresis (CE) for Charge-Based Separation of C.I. This compound Species

Capillary Electrophoresis (CE) separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte buffer under an applied electric field. clinicallab.com As an anionic dye containing sulfonate groups, C.I. This compound is well-suited for analysis by CE, particularly Capillary Zone Electrophoresis (CZE). nih.govnih.gov

In CZE, anionic dyes migrate toward the anode, but the electroosmotic flow (EOF) is typically strong enough to carry all species, regardless of charge, toward the cathode and the detector. nih.gov The separation of different anionic species occurs because their individual electrophoretic mobilities counteract the EOF to varying degrees. This allows for the high-resolution separation of the main dye from charged impurities or isomers. chromatographyonline.com

Research on mixtures of direct dyes has demonstrated successful separation using buffers such as ammonium (B1175870) acetate (B1210297) in an acetonitrile-water mixture at a basic pH. kennesaw.edumdpi.com CE offers advantages of high efficiency, short analysis times, and very small sample volume requirements. dokumen.pub

Table 3: Common Capillary Electrophoresis Parameters for Direct Dyes

| Parameter | Description |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) nih.gov |

| Capillary | Fused-silica |

| Buffer (BGE) | 5-15 mM Ammonium Acetate in Acetonitrile/Water (e.g., 40:60 v/v), pH ~9 kennesaw.edumdpi.com |

| Voltage | 20-30 kV kennesaw.edu |

| Detection | Diode Array Detector (DAD) kennesaw.edu |

| Injection | Hydrodynamic (pressure-based) kennesaw.edu |

Advanced Microscopic and Surface Analysis of C.I. This compound

Microscopic techniques provide visual information about the morphology and structure of C.I. This compound on a micro- and nanoscale, which is critical for understanding its behavior in applications.

Atomic Force Microscopy (AFM) for Surface Morphology of C.I. This compound Deposits

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography. nist.govasmicro.com It is capable of imaging features down to the atomic scale. nist.gov For C.I. This compound, AFM can be used to characterize the morphology of thin films or deposits on a substrate.

By scanning a sharp tip attached to a cantilever across the sample surface, AFM can measure surface roughness, and the size and distribution of dye particles or aggregates. nikolabatina.com.mx This information is valuable for understanding how the dye forms layers on surfaces like textile fibers. Studies on other organic deposits have shown that AFM can distinguish between different morphological features, such as discrete nanoparticles and larger film-like structures. nikolabatina.com.mx Tapping mode AFM is often used for soft organic samples to minimize damage during scanning. researchgate.net The technique can reveal how processing conditions affect the final surface structure of the dye deposit. cpts.com.ua

Table 4: AFM Parameters for Surface Analysis of Organic Deposits

| Parameter | Description |

|---|---|

| Microscope | Atomic Force Microscope (AFM) |

| Mode | Tapping Mode (for soft materials) researchgate.net |

| Probe/Tip | Silicon or Silicon Nitride researchgate.net |

| Scan Size | Variable, from nanometers to >100 micrometers asmicro.com |

| Analysis | Surface roughness (Ra, Rq), particle size distribution, 3D topography nikolabatina.com.mxcpts.com.ua |

| Substrate | Mica, metal, or other relevant material nikolabatina.com.mxresearchgate.net |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Analysis of C.I. This compound Aggregates

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for analyzing the microstructure of C.I. This compound aggregates.

SEM provides images of a sample by scanning its surface with a focused beam of electrons. cancer.gov It is used to obtain information about the surface topography, shape, and size of dye aggregates. hitachi-hightech.com SEM analysis can reveal how individual dye particles clump together to form larger structures, which can influence the dye's properties. koreascience.kr For instance, studies on related materials have used SEM to observe how changes in preparation conditions lead to different aggregate morphologies, such as dense clusters or rod-like particles. researchgate.netresearchgate.net

TEM, in contrast, transmits a beam of electrons through an ultrathin specimen to form an image. cancer.gov This provides detailed information about the internal structure of the aggregates. thermofisher.com With TEM, it is possible to visualize the arrangement of primary nanoparticles within a larger aggregate and to identify internal voids or differences in density. researchgate.net High-Resolution TEM (HR-TEM) can even provide information on the crystallinity and lattice structure of the primary particles. researchgate.net Together, SEM and TEM offer a comprehensive view of the multiscale structure of C.I. This compound aggregates. acs.org

Table 5: Comparison of SEM and TEM for Dye Aggregate Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Scans surface with an electron beam cancer.gov | Transmits electrons through the sample cancer.gov |

| Information | Surface topography, morphology, aggregate size & shape hitachi-hightech.com | Internal structure, primary particle size, crystallinity thermofisher.com |

| Sample Prep | Typically coated with a conductive layer | Requires ultrathin sections (<100 nm) or dispersion on a grid cancer.gov |

| Resolution | Generally lower than TEM | Higher, capable of atomic resolution in HR-TEM mode |

| Application | Visualizing the 3D appearance of dye aggregates | Examining the internal composition of aggregates researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State of C.I. This compound on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. This methodology is particularly valuable for analyzing dyed textiles, where the dye's interaction with the substrate surface dictates many of the material's properties. While specific XPS studies exclusively focused on C.I. This compound are not prevalent in publicly accessible literature, the principles of XPS and data from analogous azo dye studies allow for a detailed projection of how this technique would be applied to characterize C.I. This compound on a given surface, such as a cellulosic fabric.

When a surface treated with C.I. This compound is irradiated with a beam of X-rays, core-level electrons are ejected from the atoms of the dye and the substrate. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atoms.

For C.I. This compound, with the molecular formula C₂₈H₁₈N₄Na₂O₆S₄, an XPS survey scan would be expected to detect the presence of Carbon (C), Nitrogen (N), Oxygen (O), Sulfur (S), and Sodium (Na). High-resolution spectra of the C 1s, N 1s, S 2p, and O 1s regions would provide detailed chemical state information.

Detailed Research Findings (Inferred from Analogous Systems):

Carbon (C 1s): The high-resolution C 1s spectrum would be complex, requiring deconvolution to identify the different carbon environments. Key peaks would be expected for the C-C and C-H bonds in the aromatic rings of the benzothiazole (B30560) and phenyl structures. Additional components at higher binding energies would correspond to C-N bonds within the benzothiazole rings and C-S bonds. mdpi.com The presence of adventitious carbon contamination on the surface is also a common feature in XPS analysis. beilstein-journals.org

Nitrogen (N 1s): The N 1s spectrum is particularly informative for characterizing the azo linkage (-N=N-), which is central to the dye's chromophore. This would produce a distinct peak. Another nitrogen signal would arise from the C-N=C group within the benzothiazole rings. Studies on similar azo dyes have identified the azo group nitrogen at binding energies around 400-401 eV.

Sulfur (S 2p): The S 2p spectrum would be critical for confirming the presence and chemical state of the sulfonate groups (-SO₃⁻) and the sulfur atom within the benzothiazole rings. The sulfonate groups, being in a high oxidation state (S⁶⁺), would exhibit a characteristic peak at a higher binding energy (typically around 168-170 eV) compared to the sulfur in the thiazole (B1198619) ring (typically around 163-165 eV). researchgate.net This distinction allows for a clear characterization of the different sulfur functionalities within the dye molecule.

Oxygen (O 1s): The O 1s spectrum would primarily show signals from the sulfonate groups (S=O). researchgate.net Contributions from the substrate, such as the hydroxyl groups in cellulose (B213188), and adsorbed water would also be present.

Sodium (Na 1s): The presence of sodium would be expected due to the dye being a sodium salt of sulfonic acids. It would appear as a distinct Na 1s peak, confirming the anionic nature of the dye on the surface.

By quantifying the atomic concentrations from the peak areas in the XPS spectra, researchers can determine the surface coverage of the dye on a substrate. Furthermore, by analyzing the chemical shifts, it is possible to study the interactions between the dye and the surface, such as the nature of the bonding and any changes in the dye's chemical structure upon adsorption or after exposure to environmental factors like light or chemical treatments. For instance, the fading of an azo dye can be monitored by observing the decrease in the intensity of the N 1s signal corresponding to the azo group. whiterose.ac.uk

The following table provides an inferred set of binding energies for the primary elements in C.I. This compound, based on data from similar compounds and functional groups reported in XPS literature.

Interactive Data Table: Inferred XPS Binding Energies for C.I. This compound

| Element | Core Level | Inferred Binding Energy (eV) | Corresponding Functional Group |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.5 | C-S in Benzothiazole | ||

| ~286.5 | C-N in Benzothiazole | ||

| Nitrogen | N 1s | ~399.5 | C-N=C in Benzothiazole |

| ~400.8 | -N=N- (Azo group) | ||

| Sulfur | S 2p₃/₂ | ~164.0 | C-S-C in Benzothiazole |

| ~168.5 | -SO₃⁻ (Sulfonate group) | ||

| Oxygen | O 1s | ~532.0 | -SO₃⁻ (Sulfonate group) |

| Sodium | Na 1s | ~1071.5 | Na⁺ (Counter-ion) |

This table is generated based on typical binding energy values for the specified functional groups and should be considered illustrative for C.I. This compound in the absence of direct experimental data.

Functional Applications of C.i. Direct Yellow 28 in Advanced Materials and Technologies

C.I. Direct Yellow 28 in Photoactive and Optoelectronic Materials

The utility of organic dyes in photoactive and optoelectronic materials is a significant area of materials science research. However, specific studies detailing the application of C.I. This compound in these advanced fields are not widely available in current scientific literature.

Application of C.I. This compound in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

Dye-sensitized solar cells (DSSCs) are a type of low-cost, thin-film solar cell that utilizes a photosensitive dye to absorb sunlight and generate electrons. The efficiency of DSSCs is heavily dependent on the properties of the dye used, including its light absorption spectrum and its ability to inject electrons into a semiconductor material, typically titanium dioxide.

Currently, there is a lack of specific research in peer-reviewed literature that investigates the use of C.I. This compound as a sensitizer (B1316253) in DSSCs. While a wide range of organic dyes are being explored for this purpose, the performance and suitability of C.I. This compound in photovoltaic applications have not been reported. General research in DSSCs continues to focus on optimizing the molecular structure of dyes to enhance power conversion efficiencies.

Photochromic and Thermochromic Properties of C.I. This compound for Smart Materials

Photochromic and thermochromic materials are classes of "smart" materials that reversibly change color in response to light or temperature, respectively. These properties are of interest for applications such as smart windows, sensors, and data storage.

There are no available scientific reports detailing any intrinsic photochromic or thermochromic properties of C.I. This compound. The research and development of such smart materials typically focus on other classes of compounds, such as spiropyrans and spirooxazines for photochromism, and leuco dyes for thermochromism.

C.I. This compound in Nonlinear Optics and Advanced Laser Technologies

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property that is crucial for applications in laser technology, optical switching, and frequency conversion. Certain organic molecules with extensive π-conjugated systems can possess significant NLO properties.

As of now, the nonlinear optical properties of C.I. This compound have not been characterized in published research. Consequently, its potential applications in advanced laser technologies remain an unexplored area.

Chemo- and Biosensing Applications Utilizing C.I. This compound

The development of chemical sensors and biosensors is a rapidly advancing field. Fluorescent organic dyes are often employed as signaling elements in these sensors due to their high sensitivity and the ability to detect specific analytes.

Development of Fluorescent Probes and Sensors Based on C.I. This compound for Specific Analytes

Fluorescent probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target analyte. This allows for the detection and quantification of various ions, molecules, and biomolecules.

While C.I. This compound is a colored compound, detailed studies on its inherent fluorescence and its potential as a fluorescent probe for specific analytes are not available in the scientific literature. The design of fluorescent sensors is a highly specific process that involves tailoring the molecular structure of a fluorophore to interact selectively with a target. Research into the potential of C.I. This compound for such applications has not yet been reported. For example, its ability to detect metal ions is influenced by the presence of these ions in the dye bath, which can cause a color shift.

Immobilization Strategies of C.I. This compound for Sensor Fabrication

The fabrication of robust and reusable sensors often requires the immobilization of the sensing molecule onto a solid support. Common immobilization strategies include covalent bonding, adsorption, and entrapment within a polymer matrix.

There is a lack of published research describing specific methods for the immobilization of C.I. This compound for the purpose of sensor fabrication. General techniques for immobilizing organic dyes on surfaces like gold or silica (B1680970) are well-established in the broader field of sensor development, but their application to this particular dye has not been documented.

Electrochemical Sensor Development Incorporating C.I. This compound

The development of sensitive and selective electrochemical sensors is a significant area of analytical chemistry. These devices often rely on the specific electrochemical properties of a modifying agent to detect target analytes. While various organic molecules have been successfully integrated into sensor designs, a comprehensive review of the scientific literature indicates a notable absence of research specifically detailing the incorporation of C.I. This compound into electrochemical sensors. Current studies on electrochemical sensors for dyes tend to focus on the detection of the dyes themselves as analytes, rather than utilizing them as functional components of the sensor. researchgate.netresearchgate.net

Catalytic and Photocatalytic Roles of C.I. This compound

The unique electronic and structural characteristics of azo dyes suggest their potential utility in catalytic and photocatalytic applications. These roles can range from acting as photosensitizers that facilitate light-induced reactions to forming the basis of heterogeneous catalysts.

Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. While organic dyes are a well-established class of photosensitizers, specific research detailing the application of C.I. This compound in this capacity for organic transformations is not extensively documented in the current body of scientific literature. Studies involving C.I. This compound have predominantly focused on its photocatalytic degradation as an environmental remediation strategy, which is mechanistically distinct from its use as a photosensitizer to drive other chemical reactions. acs.orgresearchgate.netutar.edu.myresearchgate.netresearchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in many industrial chemical processes. The modification of catalyst surfaces with organic moieties can enhance their selectivity and reactivity. However, based on available research, there is no specific information on the design or application of heterogeneous catalysts that have been surface-modified with C.I. This compound moieties. The focus of existing research remains on the degradation of the dye rather than its utilization in catalytic synthesis. utar.edu.mycore.ac.uk

C.I. This compound in Advanced Separation and Adsorption Processes

The removal of dyes from industrial effluents is a critical aspect of environmental management. Advanced separation and adsorption technologies offer effective solutions for this challenge, and in this context, C.I. This compound has been the subject of several investigations, primarily as a target compound for removal.

Functional membranes play a vital role in modern separation science, offering high efficiency and selectivity. While membrane separation is a recognized technology for treating dye-containing wastewater, specific studies on the incorporation of C.I. This compound into the structure of functional membranes to impart specific separation properties are not found in the reviewed literature. The existing research primarily addresses the removal of dyes from water using various membrane technologies. scispace.comirost.iriosrjournals.org

The adsorption of dyes onto solid surfaces is a widely studied and effective method for their removal from aqueous solutions. Numerous studies have investigated the use of low-cost and sustainable materials as adsorbents for C.I. This compound, demonstrating its role as a target molecule in the development of environmental remediation technologies.

Research has shown that various materials can effectively adsorb C.I. This compound from water. Apatitic tricalcium phosphate (B84403) has been investigated as a potential adsorbent, with studies focusing on the effects of pH, adsorbent dosage, initial dye concentration, and temperature on the adsorption process. researchgate.net The maximum monolayer adsorption capacity was determined to be 67.02 mg/g, and the process was found to be spontaneous and endothermic. researchgate.net

Similarly, activated carbon derived from Jatropha curcas stem waste has been successfully used for the removal of this dye. nanoient.orgnanoient.org The adsorption process was found to be exothermic, with the percentage of dye removal decreasing with an increase in the initial dye concentration and temperature. nanoient.orgnanoient.org The adsorption data for this system were well-described by the Langmuir and Freundlich isotherm models. nanoient.orgnanoient.org

Fly ash, a byproduct of coal combustion, has also been explored as a low-cost adsorbent for C.I. This compound. iipseries.orgresearchgate.net In mixtures with sandy clay loam soil, fly ash has demonstrated high removal efficiency, reaching up to 99.2%. iipseries.org The adsorption capacity is influenced by the fly ash content in the adsorbent mixture. najah.edu

The table below summarizes the findings from various studies on the adsorption of C.I. This compound by different adsorbent materials.

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | References |

| Apatitic Tricalcium Phosphate | 67.02 | Spontaneous and endothermic process | researchgate.net |

| Activated Carbon (from Jatropha curcas stem) | - | Exothermic process, removal decreases with increasing initial concentration and temperature | nanoient.orgnanoient.org |

| Fly Ash (with sandy clay loam soil) | - | Removal efficiency up to 99.2% | iipseries.orgresearchgate.net |

| Soil Mixture Columns | - | 84.2% removal | iosrjournals.org |

These studies collectively highlight the significant role of C.I. This compound as a model compound in the research and development of cost-effective adsorbent materials for the treatment of textile industry wastewater. scispace.com

Environmental Dynamics, Ecotoxicological Interactions, and Remediation Strategies for C.i. Direct Yellow 28

Environmental Fate and Transport Mechanisms of C.I. Direct Yellow 28

The environmental fate and transport of C.I. This compound are governed by a combination of its physicochemical properties and the characteristics of the receiving environment. As a water-soluble anionic dye, its mobility and persistence in aquatic and terrestrial systems are of particular concern. mst.dk

Limited specific data exists on the distribution and persistence of C.I. This compound in the environment. However, based on the behavior of other direct azo dyes, it is expected to be mobile in aquatic systems due to its high water solubility. mst.dk The presence of sulfonic acid groups in its structure enhances its solubility in water and reduces its volatility, making it less likely to be found in the atmosphere. mst.dk

Once released into aquatic environments, C.I. This compound is likely to remain in the water column. Its persistence is expected to be high under aerobic conditions as azo dyes are generally resistant to aerobic biodegradation. mst.dk In anaerobic environments, such as sediments, the azo bond can be reduced by microorganisms, leading to the formation of aromatic amines. nih.gov These breakdown products may have different environmental fates and toxicities.

In terrestrial ecosystems, the distribution of C.I. This compound will be influenced by soil composition. The anionic nature of the dye suggests that it will have a low affinity for negatively charged soil particles, potentially leading to leaching into groundwater. However, interactions with positively charged sites on soil minerals and organic matter can retard its movement. scielo.br The persistence in soil will again depend on the redox conditions, with longer persistence expected in aerobic soils.

The sorption and desorption behavior of C.I. This compound in environmental matrices like soil and sediment is a key factor in determining its mobility and bioavailability. Specific sorption/desorption studies for this particular dye are scarce. However, research on other anionic azo dyes, such as Acid Yellow 23 and Direct Black 22, provides insights into its likely behavior. scielo.brmlsu.ac.in

The sorption of anionic dyes to soil and sediment is influenced by factors such as pH, ionic strength, and the content of organic matter and clay minerals. scielo.brnih.gov Generally, the sorption of anionic dyes is favored at lower pH values when the surface of soil components is more positively charged. nih.gov The presence of organic matter can also contribute to sorption through various interaction mechanisms. scielo.br For instance, a study on Direct Black 22 showed a positive correlation between dye sorption and the organic matter and clay content of the soil. scielo.br

Desorption studies are crucial for understanding the potential for rebound contamination. The strength of the sorption interaction will dictate the ease of desorption. Stronger, more irreversible sorption will lead to lower mobility and bioavailability of the dye in the environment.

Table 1: Factors Influencing the Sorption of Anionic Azo Dyes in Environmental Matrices

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| pH | Generally, sorption increases as pH decreases. nih.gov | Lower pH increases the positive charge on the surface of soil and sediment particles, enhancing the electrostatic attraction with anionic dyes. nih.gov |

| Organic Matter | Sorption generally increases with higher organic matter content. scielo.br | Organic matter provides additional binding sites for the dye molecules. scielo.br |

| Clay Content | Higher clay content often leads to increased sorption. scielo.br | Clay minerals have charged surfaces that can interact with the anionic dye molecules. scielo.br |

| Ionic Strength | The effect can be variable. | Increased ionic strength can either enhance sorption by compressing the electrical double layer or decrease it through competition for sorption sites. nih.gov |

There is a lack of specific data on the bioaccumulation and biomagnification potential of C.I. This compound in ecological food chains. However, some general principles regarding sulfonated azo dyes can be applied. The high water solubility and ionic nature of C.I. This compound, due to its sulfonic acid groups, generally suggest a low potential for bioaccumulation. mst.dk Hydrophilic compounds are less likely to partition into the fatty tissues of organisms and are more readily excreted.

Azo dyes, as a class, are not typically considered to be highly bioaccumulative. juniperpublishers.com However, the degradation of C.I. This compound into less polar aromatic amines under anaerobic conditions could potentially lead to byproducts with a higher bioaccumulation potential. nih.gov These aromatic amines may then be taken up by organisms and potentially biomagnify up the food chain. Further research is needed to assess the bioaccumulation potential of both the parent compound and its degradation products in various aquatic and terrestrial organisms.

Degradation Pathways and Transformation Products of C.I. This compound in the Environment

The degradation of C.I. This compound in the environment can occur through various biotic and abiotic processes. Due to the stability of the azo bond, conventional biological wastewater treatment methods are often ineffective at complete mineralization. scispace.com Advanced Oxidation Processes (AOPs) have shown promise for the degradation of similar azo dyes.

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. scispace.com Several AOPs, including photocatalysis with titanium dioxide (TiO2), Fenton, and photo-Fenton processes, have been investigated for the degradation of azo dyes. nih.govsustainability-directory.com

While specific studies on the photocatalytic degradation of C.I. This compound are limited, research on the structurally similar C.I. Basic Yellow 28 provides valuable insights. For instance, the photocatalytic degradation of C.I. Basic Yellow 28 using TiO2 and UV-A irradiation has been demonstrated to be effective. gsconlinepress.com The degradation rate is influenced by parameters such as catalyst concentration, initial dye concentration, and pH. researchgate.net Similarly, Fenton and photo-Fenton processes have been shown to be effective in degrading a range of recalcitrant textile dyes. sustainability-directory.com

Ozonation is another AOP that has been successfully used to decolorize and degrade direct azo dyes, such as C.I. Direct Red 28. nih.gov The process can lead to the formation of various byproducts, and complete mineralization may not always be achieved. distantreader.org The initial breakdown of the dye molecule often involves the cleavage of the azo bond, leading to a loss of color. scispace.com

Table 2: Research Findings on the Degradation of Similar Yellow Dyes by AOPs

| Dye | AOP Method | Key Findings | Reference |

|---|---|---|---|

| C.I. Basic Yellow 28 | UV-A/TiO2 | Complete decolorization was achieved. The degradation rate was influenced by catalyst and dye concentration, pH, and the presence of salts. | gsconlinepress.comresearchgate.net |

| C.I. Basic Yellow 28 | Fenton-like (Copper Phosphate) | High removal efficiency was observed. The degradation followed a pseudo-first-order kinetic model. | mdpi.com |

| Reactive Yellow 145 | TiO2-Coated Fibers | The degradation rate was favored in acidic conditions and was affected by the presence of certain inorganic ions. | scispace.com |

The primary mechanism of degradation in many AOPs is the attack by hydroxyl radicals (•OH). scispace.com These radicals are powerful, non-selective oxidizing agents that can react with a wide range of organic compounds. rsc.org The structure of C.I. This compound presents several potential sites for hydroxyl radical attack.

The most susceptible part of the molecule to initial attack is the azo bond (–N=N–). sustainability-directory.com Cleavage of this chromophoric group leads to the decolorization of the dye. The attack can proceed through an electrophilic addition of the hydroxyl radical to the aromatic rings or the azo group itself. Theoretical studies on other sulfonated azo dyes suggest that the reaction may be initiated by the association of the hydroxyl radical with the sulfonic groups.

Following the initial attack and cleavage of the azo bond, a series of subsequent reactions can occur, leading to the formation of various intermediate products. These intermediates, which may include substituted phenols, benzene (B151609) derivatives, and other aromatic compounds, can then be further oxidized by hydroxyl radicals. The ultimate goal of AOPs is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. scispace.com However, in practice, the formation of persistent transformation products can occur. distantreader.org

Photocatalytic Degradation of C.I. This compound by Advanced Oxidation Processes (AOPs)

Influence of Catalyst Properties and Reaction Conditions on C.I. This compound Photodegradation Kinetics

Specific research detailing the influence of catalyst properties and reaction conditions on the photodegradation kinetics of C.I. This compound is not extensively available in the reviewed literature. However, the principles of photocatalytic degradation for other azo dyes provide a framework for understanding the potential variables involved. Generally, the photocatalytic degradation of textile dyes is significantly influenced by operational parameters such as the initial concentration of the dye, pH of the solution, catalyst loading, and the presence of additional oxidants like hydrogen peroxide (H₂O₂) scirp.orgjwent.net.

For many azo dyes, the degradation rate follows a pseudo-first-order kinetic model, often explained using the Langmuir-Hinshelwood mechanism, which considers the adsorption of the dye onto the catalyst surface scispace.comresearchgate.net. The efficiency of the process is dependent on the generation of highly reactive hydroxyl radicals (•OH) scirp.org.

Key factors influencing the kinetics include:

Initial Dye Concentration: Higher initial dye concentrations can lead to a decrease in the degradation rate. This is because more dye molecules are adsorbed on the catalyst surface, and the solution itself absorbs more UV light, preventing it from reaching the catalyst and generating the necessary hydroxyl radicals jwent.net.

pH: The pH of the solution is a critical parameter, as it affects the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption process jwent.netscispace.com. The optimal pH for degradation varies depending on the specific dye and catalyst used.

Presence of Oxidants: The addition of oxidants like H₂O₂ can enhance the degradation rate by acting as an electron scavenger and producing additional hydroxyl radicals scirp.org.

While these principles are broadly applicable, their specific quantitative effects on C.I. This compound require dedicated experimental investigation.

Biological Degradation and Biotransformation of C.I. This compound

Fungal species have demonstrated significant potential for the bioremediation of wastewater containing C.I. This compound. Specifically, microscopic fibrous fungi of the Aspergillus genus have been successfully used to decolorize this azo dye potopk.com.plsemanticscholar.org. In a notable study, the fungus Aspergillus niger was capable of bleaching, or decolorizing, C.I. This compound by 93% over a period of 10 days in an aqueous medium potopk.com.pl. This highlights the efficacy of fungal communities in breaking down the complex structure of this dye. Fungi are considered a suitable alternative for microbial degradation due to their ability to produce a wide variety of secondary metabolites and robust enzyme systems that play a role in bioremediation processes potopk.com.plnih.gov.

| Microorganism | Dye | Degradation Efficiency | Time Period | Source |

|---|---|---|---|---|

| Aspergillus niger | C.I. This compound | 93% | 10 days | potopk.com.pl |

The biodegradation of C.I. This compound, like other azo dyes, is primarily an enzymatic process. The initial and most critical step is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color nih.gov. The enzymes most significantly involved in the degradation of azo dyes are azoreductases and laccases potopk.com.plnih.gov.

Azoreductases typically function under anaerobic or microaerophilic conditions. They catalyze the reductive cleavage of the azo linkage, breaking the molecule into smaller aromatic amines nih.govnih.gov. This process results in the decolorization of the dye solution.

Laccases , on the other hand, are multi-copper oxidases that work under aerobic conditions. They degrade azo dyes through a non-specific free-radical mechanism, oxidizing the phenolic groups of the dye nih.govijplantenviro.com. This action can destroy the chromophoric structure without necessarily producing the toxic aromatic amines associated with reductive cleavage ijplantenviro.comnih.gov. The ligninolytic enzyme systems of fungi, which include laccases and other peroxidases, are well-known for their ability to degrade a wide variety of complex organic pollutants, including textile dyes potopk.com.plnih.gov. The degradation of C.I. This compound by fungi like Aspergillus niger is attributed to the action of such non-specific and powerful enzyme systems potopk.com.pl.

The complete mineralization of azo dyes, including C.I. This compound, into benign substances like carbon dioxide and water, cannot be achieved by either anaerobic or aerobic processes alone. A sequential or integrated anaerobic-aerobic process is essential for effective treatment mdpi.comwur.nl.

The degradation pathway proceeds in two main stages:

Anaerobic Reduction: The first stage must be anaerobic. Under these conditions, microorganisms utilize the azo dye as an electron acceptor, and enzymes like azoreductase cleave the azo bond wur.nlwur.nl. This initial step is responsible for the decolorization of the wastewater but results in the formation of intermediate aromatic amines nih.govwur.nl. These amines are often colorless but can be toxic and are generally resistant to further degradation under anaerobic conditions mdpi.com.

Aerobic Oxidation: The second stage is aerobic. The aromatic amines produced during the anaerobic phase are effectively degraded and mineralized by different microbial communities in the presence of oxygen nih.govwur.nl. Aerobic microbes can utilize these smaller organic molecules as a source of carbon and energy, breaking them down completely mdpi.com.

Therefore, a two-stage system, beginning with an anaerobic reactor for decolorization followed by an aerobic reactor for the degradation of the resulting amines, is considered the most effective strategy for the complete mineralization of azo dyes like C.I. This compound researchgate.netresearchgate.net.

Electrochemical Degradation of C.I. This compound

Specific research studies detailing the electrochemical degradation of C.I. This compound were not identified in the reviewed literature. Methodologies have been explored for other dyes with similar names, such as C.I. Basic Yellow 28, which belongs to a different chemical class (methine) and degrades through different pathways casaverdeambiental.com.brnih.gov. Electrochemical treatment is a recognized advanced oxidation process for dye-containing wastewater, generally involving the generation of powerful oxidizing agents or direct electron transfer at the electrode surface to break down the dye structure researchgate.net. However, the specific parameters, electrode materials, kinetics, and degradation products for C.I. This compound remain an area for future investigation.

Ozonation and Chemical Oxidation of C.I. This compound

The general mechanism of ozonation involves ozone (O₃) acting as a powerful oxidant that attacks the chromophoric groups responsible for the color of the dye molecule scispace.com. For azo dyes, ozone specifically targets the conjugated double-bond system of the azo linkage (–N=N–) scispace.com. This attack breaks the chromophore, leading to rapid decolorization of the solution nih.gov. Further oxidation can break down the resulting aromatic intermediates into smaller organic molecules, such as organic acids, and can ultimately lead to complete mineralization into CO₂, water, and inorganic ions nih.govrsc.org. Advanced oxidation processes, including Fenton-like reactions using catalysts and hydrogen peroxide, also function by generating highly reactive hydroxyl radicals to degrade dye molecules researchgate.netmdpi.com. While effective for many azo dyes, the specific reaction kinetics, by-product formation, and optimal conditions for the chemical oxidation of C.I. This compound have not been specifically reported.

Identification and Characterization of C.I. This compound Degradation Byproducts

The degradation of azo dyes such as C.I. This compound is a critical area of environmental research, as the resulting byproducts can exhibit different toxicological profiles than the parent compound. The primary mechanism of azo dye breakdown, particularly under anaerobic conditions, involves the reductive cleavage of the characteristic azo bond (-N=N-). sustainability-directory.commst.dk This biological or chemical reduction breaks the molecule into smaller aromatic amines, which are often colorless but can be more toxic and carcinogenic than the original dye. sustainability-directory.comgsconlinepress.comresearchgate.netgsconlinepress.com

While specific degradation studies identifying the byproducts of C.I. This compound are not extensively detailed in publicly available literature, the degradation pathways of structurally similar direct azo dyes provide insight into its potential transformation products. For instance, studies on the degradation of a related compound, C.I. Direct Yellow 12, using an ultraviolet-assisted ozone process, revealed a breakdown into smaller, non-toxic organic compounds, with a significant reduction in Chemical Oxygen Demand (COD). jwent.net Analysis of another direct azo dye, C.I. Direct Red 28, after sequential anaerobic-aerobic treatment, identified the aromatic amine benzidine (B372746) as a major intermediate product of the anaerobic phase. researchgate.net This byproduct was subsequently degraded during the aerobic phase of treatment. researchgate.net

The identification and characterization of these degradation intermediates are typically performed using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is often employed to separate the components in the treated effluent. jwent.netcasaverdeambiental.com.br Subsequently, Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS/MS) or Gas Chromatography (GC-MS), is used to identify the precise chemical structures of the byproducts based on their mass-to-charge ratios and fragmentation patterns. jwent.netresearchgate.netresearchgate.netnih.gov These methods are essential for tracking the transformation of the parent dye and ensuring that the degradation process leads to complete mineralization or the formation of benign substances rather than more hazardous intermediates. researchgate.net

Ecotoxicological Interactions of C.I. This compound with Non-Human Biota

The presence of dyes like C.I. This compound in aquatic environments can have profound effects. One of the most immediate impacts is the increase in water coloration, which significantly reduces light penetration. igem.orgsustainability-directory.com This attenuation of sunlight inhibits the photosynthetic activity of algae and aquatic plants, which form the base of the aquatic food web, thereby disrupting the entire ecosystem. informaticsjournals.co.insustainability-directory.com

Direct toxicity to aquatic organisms is also a major concern. While specific acute toxicity data for C.I. This compound is limited, studies on other direct azo dyes provide valuable insights. Bioassays using the freshwater crustacean Daphnia magna are standard for evaluating the aquatic toxicity of chemicals. koreascience.krresearchgate.netnih.gov Research on a range of new direct azo dyes revealed varying levels of toxicity to Daphnia magna, highlighting the importance of assessing each dye individually. koreascience.krresearchgate.net The median effective concentration (EC50) for some azo dyes, which measures the concentration at which 50% of the test population shows an adverse effect, can be very low, classifying them as highly toxic to aquatic invertebrates. nih.gov

Fish are also vulnerable to the effects of dye effluents, which have been linked to a range of adverse outcomes including metabolic stress, neurosensory damage, and mortality. igem.org The aromatic amines formed during the degradation of azo dyes can bioaccumulate in organisms and may be more toxic than the parent dye itself. sustainability-directory.comnih.gov

Table 1: Ecotoxicity Data for Selected Azo Dyes on Aquatic Organisms

| Dye | Organism | Endpoint | Result | Reference |

|---|---|---|---|---|

| Disperse Red 1 | Daphnia similis | 48h EC50 | 0.13 mg/L | nih.gov |

| C.I. Direct Blue 218 | Daphnia magna | Acute Toxicity | Highly Toxic | researchgate.net |

| Various Insecticides | Daphnia magna | 48h LC50 | 0.00053 - 0.037 mg/L | nii.ac.jp |

| FC-602-X (mixture) | Daphnia magna | 48h EC50 | >1000 mg/L | toxicdocs.org |

Note: This table includes data for other azo dyes and chemicals to illustrate the range of toxicities observed in aquatic testing, due to the lack of specific data for C.I. This compound.

Wastewater from textile industries, if used for irrigation or if it contaminates soil, can negatively impact terrestrial ecosystems. Studies on the effect of effluent containing C.I. Direct Yellow 12 on the germination and growth of maize (Zea mays) and sorghum (Sorghum bicolor) showed significant inhibition. nih.gov Compared to controls irrigated with water, the dye effluent led to a decrease in seed germination, shoot length, root length, and chlorophyll (B73375) content. nih.gov

The toxicity of C.I. This compound and other azo dyes is exerted through several mechanisms. The primary biochemical mechanism of concern is the reductive cleavage of the azo bond, which occurs in anaerobic environments like sediments or the gut of organisms, leading to the formation of potentially carcinogenic and mutagenic aromatic amines. sustainability-directory.commst.dknih.gov These amines are often the primary drivers of the dye's genotoxicity. nih.gov

At the cellular level, exposure to chemical stressors like dyes can induce a cellular stress response. dtic.milnih.gov This involves the synthesis of stress proteins (also known as heat shock proteins) which help to protect the cell from damage by refolding denatured proteins and targeting severely damaged proteins for degradation. dtic.mil Monitoring the induction of these proteins can serve as a biomarker for identifying target tissues and delineating the cellular manifestations of toxicity. dtic.milnih.gov

Furthermore, the physical presence of the dye in high concentrations in aquatic systems blocks sunlight, which directly impairs photosynthesis in primary producers like algae. igem.orgsustainability-directory.com This disruption at the base of the food web can lead to a cascade of effects, including reduced oxygen production and a decline in food sources for higher trophic levels.

Remediation Technologies for C.I. This compound Contamination

Due to the stable and complex structure of azo dyes, conventional wastewater treatment methods are often ineffective. igem.org This has led to the development of various physical, chemical, and biological remediation technologies.

Adsorption is a widely used and effective physicochemical method for removing dyes from wastewater due to its simplicity, high efficiency, and cost-effectiveness. researchgate.netijera.comnih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Activated carbon is the most common and effective adsorbent due to its large surface area and porous structure. researchgate.netresearchgate.netmdpi.com Studies on various dyes, including anionic and cationic types, have demonstrated the high efficiency of activated carbon in their removal. mdpi.com Research on C.I. Basic Yellow 28 (a cationic dye) showed that activated charcoal was a highly effective adsorbent. researchgate.net For anionic dyes like direct dyes, the surface chemistry of the adsorbent is crucial.

Given the high cost of commercial activated carbon, there is growing interest in developing low-cost adsorbents from agricultural or industrial wastes. ijera.comnih.govbohrium.comslideshare.net Materials such as sawdust, fruit peels, chitosan, and agricultural residues have been successfully utilized to remove various types of dyes. ijera.comslideshare.net The effectiveness of these materials depends on factors such as pH, contact time, adsorbent dosage, and the initial dye concentration.

Table 2: Adsorption Capacities of Various Adsorbents for Yellow Dyes

| Adsorbent | Dye | Adsorption Model | Max. Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Activated Charcoal | Basic Yellow 28 | - | - | researchgate.net |

| Graphene Nanoplatelets | Basic Yellow 28 | - | - | researchgate.net |

| Nitric Acid Modified Activated Carbon | Basic Yellow 28 | Freundlich | - | researchgate.net |

| Activated Carbon (from Euterpe oleracea) | Acid Yellow 17 | Langmuir | 99.9% removal | rsdjournal.org |

| Commercial Charcoal | Tartrazine (anionic yellow dye) | Langmuir/Freundlich | - | nih.gov |

Note: The table presents data for C.I. Basic Yellow 28 and other yellow dyes, as specific adsorption capacity data for C.I. This compound is limited. The efficiency of an adsorbent is highly specific to the dye and process conditions.

Biological Treatment Processes for C.I. This compound-Containing Effluents

Biological treatment methods offer an environmentally sustainable and cost-effective alternative for the remediation of effluents containing azo dyes like C.I. This compound. These processes utilize the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade the complex dye structure. The primary mechanism involves enzymatic action that cleaves the azo bonds (–N=N–), which are responsible for the dye's color, often leading to the formation of less complex aromatic amines that can be further mineralized.

Fungal systems, particularly those involving white-rot fungi, have demonstrated significant efficacy in degrading a wide range of recalcitrant organic pollutants, including textile dyes. These fungi secrete potent extracellular ligninolytic enzymes, such as laccases and peroxidases, which have a non-specific oxidative mechanism capable of breaking down complex aromatic structures.

Detailed research has specifically investigated the biodegradation of C.I. This compound using fungi from the Aspergillus genus. A study focused on the biodegradation of several industrial azo dyes found that Aspergillus niger was particularly effective at treating C.I. This compound. researchgate.net Over a period of 10 days, this fungal strain was able to achieve a 93% reduction in the dye's concentration in an aqueous medium. researchgate.net This high level of decolorization highlights the potential of using selected fungal strains in bioremediation systems for industrial wastewater laden with this specific dye. The efficiency of such processes is influenced by factors including pH, temperature, dye concentration, and the availability of co-substrates.